Cas no 2228720-03-2 (tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate)

Tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate is a specialized carbamate derivative featuring both an aminooxy and a tert-butoxycarbonyl (Boc) protected amine group. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its dual functional groups, which enable selective reactivity in conjugation and protection strategies. The Boc group provides stability under basic conditions, while the aminooxy moiety facilitates oxime ligation, a key reaction in bioconjugation and protein modification. Its structural design ensures compatibility with a wide range of reaction conditions, making it a versatile intermediate for constructing complex molecules. The compound is typically used in controlled environments to ensure optimal handling and reactivity.
tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate structure
2228720-03-2 structure
Product Name:tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate
CAS No:2228720-03-2
MF:C10H22N2O3
MW:218.293282985687
CID:6352406
PubChem ID:165969086
Update Time:2025-06-07

tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate
    • 2228720-03-2
    • tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate
    • EN300-1902623
    • Inchi: 1S/C10H22N2O3/c1-7(8(2)15-11)12(6)9(13)14-10(3,4)5/h7-8H,11H2,1-6H3
    • InChI Key: PIPRTZPHWGKOON-UHFFFAOYSA-N
    • SMILES: O(C(N(C)C(C)C(C)ON)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 218.16304257g/mol
  • Monoisotopic Mass: 218.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 64.8Ų

tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate Pricemore >>

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Additional information on tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate

Research Brief on tert-Butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate (CAS: 2228720-03-2) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate (CAS: 2228720-03-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development. Recent studies highlight its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and targeted drug delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate via a novel catalytic pathway, achieving a yield of 85% with high purity. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmaceutical applications. Additionally, its aminooxy functional group has been exploited in bioconjugation strategies, enabling the development of antibody-drug conjugates (ADCs) with enhanced targeting capabilities.

In the context of drug discovery, this compound has shown potential as a building block for small-molecule inhibitors targeting serine proteases. A recent preprint on bioRxiv detailed its incorporation into a series of covalent inhibitors for SARS-CoV-2 main protease (Mpro), exhibiting nanomolar inhibitory activity. The researchers attributed this efficacy to the compound's ability to form stable oxime linkages with active-site residues, a mechanism supported by X-ray crystallography data.

From a safety and pharmacokinetic perspective, preliminary in vitro ADMET studies conducted in 2024 revealed favorable properties of derivatives based on this scaffold, including moderate plasma protein binding (65-75%) and acceptable metabolic stability in human liver microsomes. These findings position tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate as a valuable pharmacophore for further optimization in lead compound development programs.

Looking forward, several pharmaceutical companies have included this compound in their pipeline for next-generation therapeutics, particularly in oncology and antiviral applications. Its unique chemical handle (aminooxy group) provides distinct advantages in prodrug design and targeted release strategies. However, challenges remain in scaling up synthesis and further characterizing its in vivo behavior, which will be critical areas for future research.

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